molecular formula C8H8BrNO3 B6283711 ethyl 6-bromo-5-hydroxypyridine-3-carboxylate CAS No. 1805573-71-0

ethyl 6-bromo-5-hydroxypyridine-3-carboxylate

Cat. No.: B6283711
CAS No.: 1805573-71-0
M. Wt: 246.1
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Description

Significance of Pyridine (B92270) Carboxylates in Organic Synthesis

Pyridine and its derivatives are foundational scaffolds in the field of organic chemistry and drug design. nih.govnih.gov The pyridine ring is a key structural component in a vast number of natural products, including vitamins and alkaloids, as well as in over 7,000 pharmaceutical drugs. rsc.org Its chemical properties, such as basicity, stability, water solubility, and its capacity for hydrogen bonding, make it a desirable feature in bioactive molecules. nih.gov

The incorporation of a carboxylate group, such as an ethyl ester, onto the pyridine ring further enhances its utility as a synthetic intermediate. This functional group serves as a versatile handle for a wide range of chemical transformations. For instance, pyridine carboxylates can undergo palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. rsc.orgresearchgate.net This allows for the strategic attachment of various aryl, alkyl, or acetylenic groups, which is a cornerstone of modern synthetic chemistry for building molecular complexity. researchgate.netcdnsciencepub.com Furthermore, the ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a critical functional group in many pharmaceuticals, through coupling reactions with amines. wikipedia.org The ability to perform these modifications makes pyridine carboxylates indispensable building blocks for creating libraries of compounds for drug discovery and materials science.

Overview of Halogenated Hydroxypyridine Scaffolds in Chemical Science

The presence of both a halogen atom and a hydroxyl group on a pyridine scaffold creates a molecule with a rich and tunable reactivity profile, making it highly valuable in medicinal chemistry and materials science. nih.govnbinno.com Halogenation is a common strategy in drug design to enhance the pharmacological properties of a lead compound. pharmaexcipients.com Halogens can increase lipophilicity, which affects how a drug is absorbed and distributed in the body, and can also improve metabolic stability, extending the drug's effective lifetime. nih.gov

The hydroxyl group on the pyridine ring is also of critical importance. It can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with biological targets like enzymes and receptors. researchgate.net Hydroxypyridines often exist in tautomeric equilibrium with their corresponding pyridone forms. iipseries.org This tautomerism can be crucial for biological activity, as one form may bind more effectively to a target than the other. researchgate.net The combination of a halogen and a hydroxyl group offers a synergistic effect; the halogen can anchor the molecule in a specific pocket of a protein through halogen bonding, while the hydroxyl group forms critical hydrogen bonds, leading to high-potency and selective inhibitors. nih.gov This makes halogenated hydroxypyridine scaffolds a prime choice for the rational design of metalloenzyme inhibitors and other therapeutic agents. nih.gov

Research Trajectories for Ethyl 6-Bromo-5-Hydroxypyridine-3-Carboxylate

Given the functional groups present on this compound, its primary research trajectory is as a highly versatile intermediate for the synthesis of novel compounds in medicinal chemistry and materials science. The molecule's value lies in the distinct reactivity of each of its functional groups, which can be addressed selectively to build more complex structures.

A Versatile Synthetic Intermediate: The true potential of this compound lies in its capacity for sequential, site-selective modifications. The bromine atom at the 6-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. cdnsciencepub.comrsc.org These reactions are fundamental in modern organic synthesis for creating C-C bonds and would allow for the introduction of a wide array of substituents at this position. The hydroxyl group can be readily converted into an ether or other functional groups, while the ethyl ester at the 3-position can be hydrolyzed to a carboxylic acid and subsequently coupled with various amines to form a library of amides. nih.govwikipedia.org This multi-faceted reactivity makes it an ideal starting material for generating diverse molecular architectures.

Scaffold for Medicinal Chemistry Exploration: The halogenated hydroxypyridine core is a "privileged" structure in drug discovery. nih.govnih.gov Numerous biologically active compounds feature this scaffold due to its ability to interact effectively with protein targets. nih.gov Consequently, this compound represents an excellent starting point for the development of new therapeutic agents. Research could be directed towards synthesizing derivatives to screen for various biological activities, including as kinase inhibitors, antivirals, or antibacterial agents. nih.govmdpi.com The specific substitution pattern may offer unique binding interactions that could be exploited in rational drug design. For example, derivatives of this scaffold have been investigated for their potential as antiviral and anticancer agents. nih.govmdpi.comresearchgate.net

Development of Novel Functional Materials: Pyridine derivatives are also integral to the field of materials science, where they are used as ligands for the synthesis of metal complexes with specific catalytic, electronic, or photophysical properties. The nitrogen atom of the pyridine ring, along with the hydroxyl and carboxylate groups, can coordinate with metal ions. The bromine atom provides a site for further functionalization to tune the properties of the resulting material. Future research could explore the use of this compound in the development of new catalysts, sensors, or components for organic light-emitting diodes (OLEDs).

Interactive Table 2: Potential Synthetic Modifications of this compound

Functional Group Position Potential Reactions Purpose
Bromine 6 Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling Introduce aryl, alkyl, alkynyl, or amino groups
Hydroxyl 5 Etherification (e.g., Williamson synthesis), Esterification Modify solubility, H-bonding capability, and steric profile
Ethyl Carboxylate 3 Saponification (hydrolysis to carboxylic acid), Amidation Create amides for biological activity, create carboxylic acid for further coupling

| Pyridine Nitrogen | 1 | N-oxide formation, quaternization | Alter electronic properties and solubility |

Properties

CAS No.

1805573-71-0

Molecular Formula

C8H8BrNO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate

Retrosynthetic Analysis of the Pyridine-3-Carboxylate Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the pyridine (B92270) core of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate, the analysis begins by simplifying the functional groups to reveal the fundamental pyridine-3-carboxylate structure.

The primary disconnections for the pyridine ring itself involve breaking the carbon-nitrogen and carbon-carbon bonds that form the heterocycle. A common strategy, inspired by the Hantzsch pyridine synthesis, involves a disconnection that breaks the ring into components that can be formed from an α,β-unsaturated compound, an active methylene (B1212753) compound (like ethyl acetoacetate), and an ammonia (B1221849) source. advancechemjournal.com This approach envisions building the ring from acyclic precursors. Another possibility is the Knorr synthesis pathway, which would involve a 1,5-dicarbonyl compound reacting with a heteroatom source. advancechemjournal.com

A retrosynthetic tree for the pyridine ring can be designed by identifying key bond disconnections that lead back to simpler synthons and, ultimately, to available starting materials. advancechemjournal.com This strategic planning is crucial for developing a viable synthetic route. advancechemjournal.com

Table 1: Retrosynthetic Disconnections for the Pyridine Core

Disconnection Strategy Precursor Fragments Corresponding Synthetic Method
C2-C3 and N1-C6 α,β-Unsaturated carbonyl, β-Ketoester, Ammonia Hantzsch Synthesis
C-N bonds 1,5-Dicarbonyl compound, Ammonia Knorr Synthesis

Classical Synthetic Routes to 6-Bromo-5-Hydroxypyridine Derivatives

Classical routes to substituted pyridines often involve the stepwise introduction of functional groups onto a pre-existing pyridine ring or the construction of the ring from functionalized acyclic precursors.

Esterification Strategies for the Carboxylate Moiety

The ethyl ester group in the target molecule is typically introduced via esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is the most common and classical method for this transformation. chemistrysteps.commasterorganicchemistry.combyjus.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.commasterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, a large excess of the alcohol is typically used as the solvent, and/or water is removed as it is formed, in accordance with Le Châtelier's principle. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.com

Historically, the purification of pyridine carboxylic acid esters involved neutralizing the acid catalyst, followed by solvent extraction. google.com More advanced methods aim to simplify this process, for example, by using the strong acid salt of the pyridine ester itself as a reusable catalyst. google.com

Table 2: Typical Conditions for Fischer Esterification

Carboxylic Acid Alcohol Catalyst Conditions Reference
Pyridine Carboxylic Acid Generic Alcohol Strong Acid (e.g., H₂SO₄) Reflux google.com
Generic Carboxylic Acid Generic Alcohol H₂SO₄ or TsOH Heat, Equilibrium masterorganicchemistry.com

Hydroxylation and Bromination Protocols

The introduction of hydroxyl and bromo substituents onto the pyridine ring requires careful consideration of regioselectivity. The electronic nature of the pyridine ring and any existing substituents dictates the position of electrophilic or nucleophilic attack.

Hydroxylation: Direct hydroxylation of the pyridine ring can be challenging. A common classical method involves the N-oxidation of the pyridine, followed by rearrangement. For instance, treating a pyridine N-oxide with an acylating agent can lead to the formation of hydroxypyridines. nih.gov Another approach involves the nucleophilic substitution of a suitable leaving group, such as a halide, from an activated position on the pyridine ring. nih.gov Copper-catalyzed hydroxylation of heteroaryl bromides in water has also been reported as a viable method. researchgate.net

Bromination: The bromination of pyridines is highly dependent on the reaction conditions and the substituents already present. Direct electrophilic bromination of pyridine itself is difficult and requires harsh conditions (e.g., high temperatures) to proceed, yielding the 3-bromo derivative. researchgate.net However, the presence of an activating group like a hydroxyl (or its tautomeric pyridone form) greatly facilitates bromination. 2-Pyridone, for example, readily reacts with aqueous bromine to produce 3,5-dibromo-2-pyridone. acs.org The reaction proceeds via attack on the neutral pyridone tautomer in acidic conditions or on the conjugate anion in more basic conditions. acs.org Similarly, 4-pyridone undergoes facile dibromination. cdnsciencepub.com The monobrominated intermediate is often more reactive than the starting pyridone, leading to disubstitution. cdnsciencepub.com For the synthesis of this compound, a plausible sequence would involve the bromination of the corresponding 5-hydroxypyridine precursor, where the hydroxyl group directs the incoming electrophile.

Table 3: Selected Reagents for Pyridine Functionalization

Transformation Reagent/System Conditions Notes
Hydroxylation Pyridine N-Oxide + Acylating Agent Heat Rearrangement reaction
Hydroxylation Cu(I)/Ligand Water For aryl halides
Bromination Aqueous Bromine (Br₂) Aqueous solution, pH 0-8 For pyridones
Bromination N-Bromosuccinimide (NBS) Acetic Acid Radical or electrophilic conditions

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally friendly methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.inijarsct.co.innih.gov

Catalytic Approaches in Pyridine Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. rasayanjournal.co.inijarsct.co.in For pyridine synthesis, numerous catalytic methods have been developed as alternatives to classical condensation reactions.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are particularly efficient. nih.govrsc.org These reactions have been successfully employed for the synthesis of polysubstituted pyridines using a variety of catalysts. For instance, a four-component reaction using silica (B1680970) gel (SiO₂) as a recyclable catalyst can produce pyridine derivatives in high yields under mild heating. tandfonline.com Other approaches utilize nanocatalysts or ruthenium(II) complexes to facilitate the construction of the pyridine ring from diverse starting materials. rsc.orgresearchgate.net These catalytic systems often exhibit good functional group tolerance and provide rapid access to complex pyridine structures. nih.gov

Table 4: Examples of Catalytic Systems for Pyridine Synthesis

Reaction Type Catalyst Key Features Reference
Four-Component Reaction SiO₂ (Silica Gel) Recyclable, mild conditions, good yields (85-95%) tandfonline.com
Multicomponent Reaction Nanoparticles High efficiency, diverse applications rsc.org
Three-Component Reaction Ru(II) complex Good functional group tolerance researchgate.net

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. mdpi.comspringerprofessional.de It offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and easier scalability. mdpi.comuc.ptbohrium.com

The synthesis of heterocycles, including pyridines, has been successfully adapted to continuous flow systems. springerprofessional.debeilstein-journals.org For example, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been performed in microwave flow reactors. beilstein-journals.org This setup allows for rapid, single-step synthesis without the need to isolate intermediates. beilstein-journals.org Flow chemistry is particularly beneficial for managing highly exothermic or hazardous reactions, such as nitrations, by minimizing the volume of reactive intermediates present at any given time. researchgate.net The N-oxidation of pyridines using H₂O₂ over a packed-bed catalyst has also been demonstrated in a continuous flow microreactor, offering a safer and more efficient process that can be operated for extended periods. researchgate.netorganic-chemistry.orgthieme-connect.com

Table 5: Comparison of Batch vs. Continuous Flow Synthesis for a Pyridine Reaction

Parameter Batch Reaction Continuous Flow Reaction Advantage of Flow
Reaction Time Hours to days Seconds to minutes Drastic reduction in time
Heat Transfer Limited by vessel surface area High surface-to-volume ratio Excellent temperature control, improved safety
Mixing Often inefficient (stirring) Efficient and rapid High reproducibility, fewer side products
Scalability Difficult, requires larger vessels "Scaling out" by running longer or in parallel Simplified scale-up

| Safety | Large volumes of reactants/intermediates | Small reaction volume at any time | Inherently safer for hazardous reactions |

Optimization of Reaction Conditions and Yields

The initial step involves the regioselective bromination of 6-hydroxynicotinic acid. The reaction conditions for this electrophilic aromatic substitution have been a subject of optimization to enhance the yield and selectivity. Key parameters that are often adjusted include the choice of brominating agent, the solvent, the reaction temperature, and the reaction time.

A common method for this bromination involves treating 6-hydroxynicotinic acid with bromine in an aqueous solution. Research has shown that this method can be highly efficient. For instance, suspending 6-hydroxynicotinic acid in water and slowly adding bromine under ice bath cooling conditions, followed by stirring at room temperature, has been reported to produce 5-bromo-6-hydroxynicotinic acid in high yields. chemicalbook.com

Below is a data table summarizing the optimized conditions for the bromination of 6-hydroxynicotinic acid.

ParameterOptimized ConditionReported Yield (%)Reference
Starting Material 6-Hydroxynicotinic Acid- chemicalbook.com
Brominating Agent Bromine (Br₂)- chemicalbook.com
Solvent Water- chemicalbook.com
Temperature Ice bath cooling during addition, then room temperature- chemicalbook.com
Reaction Time 24 hours97 chemicalbook.com

The second step is the esterification of the resulting 5-bromo-6-hydroxynicotinic acid to yield this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method for this transformation. masterorganicchemistry.com

Optimization of the Fischer esterification typically involves manipulating the following variables:

Alcohol: Ethanol is used to form the ethyl ester. It is often used in large excess to drive the equilibrium towards the product.

Acid Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts. The concentration of the catalyst needs to be optimized to ensure a reasonable reaction rate without causing unwanted side reactions.

Temperature: The reaction is typically heated to reflux to increase the reaction rate.

Water Removal: As water is a byproduct of the reaction, its removal can shift the equilibrium to favor the formation of the ester, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent.

A representative data table for the optimization of the esterification step is provided below, based on general principles of Fischer esterification.

ParameterCondition 1Condition 2 (Optimized)Expected Outcome
Substrate 5-Bromo-6-hydroxynicotinic Acid5-Bromo-6-hydroxynicotinic Acid-
Alcohol Ethanol (3 equivalents)Ethanol (as solvent)Increased yield
Catalyst H₂SO₄ (catalytic amount)H₂SO₄ (optimized catalytic amount)Faster reaction, minimized side products
Temperature 80°CRefluxIncreased reaction rate
Water Removal NoneDean-Stark trapIncreased yield

Chemical Reactivity and Transformations of Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate

Reactivity of the Bromo Substituent

The bromine atom at the 6-position of the pyridine (B92270) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, as well as the electron-donating character of the adjacent hydroxyl group.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond at the C6 position is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of biaryl structures, conjugated enynes, and substituted alkenes.

Suzuki Coupling: The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful method for forming C-C bonds. tcichemicals.com For ethyl 6-bromo-5-hydroxypyridine-3-carboxylate, this reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to couple the pyridine with various aryl or vinyl boronic acids or their esters. researchgate.net The presence of the free hydroxyl group can sometimes interfere with the catalytic cycle, necessitating its protection (e.g., as a methoxy or silyl ether) prior to the coupling reaction.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating substituted alkynes. researchgate.netresearchgate.net This transformation is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). researchgate.net The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding 6-alkynylpyridine derivative. rsc.org This provides a direct route to extend the carbon framework of the molecule.

Heck Reaction: The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.org This reaction would allow for the introduction of various vinyl groups at the C6 position of the pyridine ring. rsc.org The choice of catalyst, base, and solvent is crucial for achieving high yields and stereoselectivity in the Heck reaction. organic-chemistry.orgmdpi.com

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Heterocycles This table presents generalized conditions based on reactions with similar substrates, as specific examples for the title compound are not readily available in the cited literature.

ReactionTypical CatalystTypical BaseTypical SolventCoupling Partner
SuzukiPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, DMFAr-B(OH)₂
SonogashiraPd(PPh₃)₄ / CuIEt₃N, PiperidineTHF, DMFR-C≡CH
HeckPd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, AcetonitrileH₂C=CHR

Nucleophilic Aromatic Substitution (SNAr) at C6

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides activated by electron-withdrawing groups. libretexts.org In pyridines, the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the 2- and 6-positions. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

For this compound, the C6 position is activated towards SNAr by the ring nitrogen. However, the adjacent C5-hydroxyl group is electron-donating via resonance, which can partially counteract this activation by increasing electron density at the reaction center. Despite this, strong nucleophiles can displace the bromide. Potential nucleophiles for this reaction include alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively. The reaction is typically performed in a polar aprotic solvent.

Grignard and Organolithium Reagent Interactions

The interaction of this compound with highly reactive organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds is complex due to the presence of multiple reactive sites. libretexts.orgyoutube.com

Acid-Base Reaction: The hydroxyl group at C5 is acidic. Both Grignard and organolithium reagents are very strong bases and will preferentially deprotonate the hydroxyl group in a rapid acid-base reaction. libretexts.orgnih.gov This initial reaction consumes one equivalent of the organometallic reagent.

Nucleophilic Acyl Addition: The ester carbonyl group is an electrophilic site. Organometallic reagents can add to the carbonyl group. In the case of Grignard reagents, this typically results in a double addition to form a tertiary alcohol after workup. masterorganicchemistry.com

Halogen-Metal Exchange: The C-Br bond can undergo halogen-metal exchange with organolithium reagents (especially alkyllithiums like n-BuLi or t-BuLi) to form a pyridyllithium species. wikipedia.org This new organometallic intermediate can then be trapped with various electrophiles.

Due to the acidic proton of the hydroxyl group, any reaction targeting the bromo substituent with these reagents would require at least two equivalents of the organometallic reagent or prior protection of the hydroxyl group.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a versatile functional handle, capable of undergoing a range of transformations common to phenols.

Etherification and Acylation Reactions

Etherification: The hydroxyl group can be readily converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). The existence of the related compound, ethyl 6-bromo-5-methoxypyridine-3-carboxylate, confirms the feasibility of this transformation. aobchem.com This reaction serves not only to introduce new functional groups but also as a protecting strategy for the hydroxyl group during subsequent reactions.

Acylation: The hydroxyl group can be acylated to form esters using acylating agents such as acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. For example, reaction with acetic anhydride would yield the corresponding acetate ester. This reaction is also frequently used to protect the hydroxyl group.

Table 2: Common Reactions of the Hydroxyl Group

Reaction TypeReagentBaseProduct Type
Etherification (Williamson)Alkyl Halide (R-X)NaH, K₂CO₃Ether (Py-O-R)
AcylationAcyl Chloride (RCOCl)Pyridine, Et₃NEster (Py-O-COR)
AcylationAnhydride ((RCO)₂O)Pyridine, Et₃NEster (Py-O-COR)

Oxidation Reactions of the Hydroxyl Moiety

The oxidation of hydroxypyridines can be complex and is highly dependent on the oxidant and reaction conditions. researchgate.net The electron-rich nature of the ring, enhanced by the hydroxyl group, makes it susceptible to oxidation. wum.edu.pk Mild oxidation might lead to the formation of pyridine-quinone type structures, although these are often unstable. More vigorous oxidation could potentially lead to ring-opening or degradation of the molecule. In some contexts, 5-hydroxypyridine derivatives can tautomerize to pyridone forms, which exhibit different reactivity patterns. researchgate.net The oxidation of similar 5-hydroxypyrimidine systems has been shown to result in ring contraction and the formation of hydantoin derivatives, suggesting that complex rearrangements are possible under oxidative stress. nih.gov

Tautomerism and Its Influence on Reactivity (Hydroxy-Pyridone Equilibrium)

A significant characteristic of 5-hydroxypyridines is the existence of a tautomeric equilibrium between the hydroxy form and the corresponding pyridone (or keto) form. In the case of this compound, this equilibrium involves the migration of the proton from the hydroxyl group to the ring nitrogen atom, forming the zwitterionic pyridinium-5-olate, which is in equilibrium with the 6-bromo-5-oxo-1,5-dihydropyridine-3-carboxylate form.

The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. In nonpolar solvents, the hydroxy form is generally favored. Conversely, polar protic solvents can stabilize the pyridone tautomer through hydrogen bonding. This tautomerism has a profound impact on the molecule's reactivity. The hydroxy form behaves more like a typical phenol, enhancing its susceptibility to electrophilic attack on the ring, while the pyridone form exhibits reactivity akin to α,β-unsaturated carbonyl compounds.

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructurePredominant in
Hydroxy FormNonpolar Solvents
Pyridone FormPolar Protic Solvents

Note: The provided image links are placeholders and would need to be replaced with actual chemical structure images.

Reactivity of the Ester Moiety

The ethyl carboxylate group at the 3-position is a key site for various chemical transformations, offering a handle for further molecular elaboration.

Hydrolysis and Transesterification Reactions

The ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 6-bromo-5-hydroxypyridine-3-carboxylic acid. Basic hydrolysis, using reagents like sodium hydroxide or potassium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis, typically employing a strong acid in the presence of water, is an equilibrium process.

Transesterification can be achieved by heating the ethyl ester in the presence of a different alcohol and a catalytic amount of acid or base. This reaction is reversible and is often driven to completion by using a large excess of the desired alcohol.

Reduction to Alcohol and Further Derivatization

The ester functionality can be reduced to a primary alcohol, (6-bromo-5-hydroxypyridin-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The resulting hydroxymethyl group can be further derivatized, for instance, by oxidation to the corresponding aldehyde or by conversion to a leaving group for subsequent nucleophilic substitution reactions.

Electrophilic and Nucleophilic Attack on the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, the activating effect of the hydroxyl group and the directing effects of all substituents must be considered. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this molecule, the C4 position is ortho to the hydroxyl group and is the most likely site for electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the bromo and ethyl carboxylate groups, makes it susceptible to nucleophilic aromatic substitution. The bromine atom at the C6 position is a potential site for nucleophilic displacement, particularly with strong nucleophiles. The viability of such reactions would depend on the reaction conditions and the nature of the nucleophile.

Thermal and Photochemical Transformations

While specific studies on the thermal and photochemical transformations of this compound are not extensively documented, predictions can be made based on related structures. Thermally, decarboxylation of the corresponding carboxylic acid (obtained from hydrolysis) could be a potential reaction, although pyridinecarboxylic acids are generally more stable than their benzoic acid counterparts.

Photochemically, halogenated aromatic compounds can undergo dehalogenation or rearrangement reactions upon UV irradiation. It is conceivable that under specific photochemical conditions, the C-Br bond could be cleaved, leading to radical intermediates and subsequent products.

Derivatization Strategies for Advanced Chemical Scaffolds

The multiple functional groups on this compound make it a versatile building block for the synthesis of more complex molecules and advanced chemical scaffolds.

Table 2: Potential Derivatization Strategies

Functional GroupReagent/ConditionProduct Type
Hydroxyl GroupAlkyl halides, BaseEther derivatives
Ester MoietyHydrazineHydrazide derivatives
Bromo GroupOrganoboron reagents, Palladium catalystBiaryl compounds (Suzuki coupling)
Pyridine NitrogenAlkyl halidesQuaternary pyridinium salts

These derivatization strategies allow for the introduction of diverse functionalities and the construction of larger, more complex molecular architectures, which can be valuable in medicinal chemistry and materials science. For instance, the bromine atom can serve as a handle for cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a comprehensive understanding of the connectivity and spatial arrangement of atoms within ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be achieved.

Comprehensive 1D and 2D NMR Analysis (¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY)

A complete assignment of the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra is essential for the unambiguous structural confirmation of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum of the closely related compound, methyl 5-bromo-6-hydroxynicotinate, in DMSO-d₆ shows two distinct signals for the aromatic protons, confirming the substitution pattern on the pyridine (B92270) ring. chemicalbook.com For this compound, the aromatic region is expected to display two doublets, corresponding to the protons at the C2 and C4 positions. The ethyl ester group will exhibit a characteristic quartet and triplet pattern for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively. The ¹³C NMR spectrum will provide signals for each unique carbon atom, including the two aromatic CH carbons, the four quaternary carbons of the pyridine ring (including the carbon bearing the bromine and the hydroxyl group), the carbonyl carbon of the ester, and the two carbons of the ethyl group.

¹⁵N NMR: The ¹⁵N NMR spectrum is particularly informative for heterocyclic compounds. The chemical shift of the pyridine nitrogen is sensitive to its electronic environment, including the effects of substituents and potential tautomeric equilibria. researchgate.netresearchgate.net For this compound, the ¹⁵N chemical shift would provide insight into the electron density at the nitrogen atom, influenced by the electron-withdrawing bromine and carboxylate groups, and the electron-donating hydroxyl group.

2D NMR Techniques: To unequivocally assign all proton and carbon signals and to establish through-bond connectivities, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons by observing their long-range couplings to nearby protons. For instance, the aromatic protons would show correlations to the carboxyl carbon and the carbons bearing the bromine and hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between the protons of the ethyl group and the aromatic protons, further solidifying the structural assignment.

Expected NMR Data for this compound:

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (predicted)
H28.0 - 8.2 (d)140 - 145C4, C6, C(O)O
H48.2 - 8.4 (d)145 - 150C2, C5, C6, C(O)O
-OCH₂CH₃4.2 - 4.4 (q)60 - 65C(O)O, -OCH₂C H₃
-OCH₂CH₃1.2 - 1.4 (t)14 - 16-OC H₂CH₃
C2-140 - 145-
C3-120 - 125-
C4-145 - 150-
C5-150 - 155-
C6-135 - 140-
C=O-165 - 170-
N---

Note: Predicted chemical shift ranges are based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Solvent Effects on Chemical Shifts and Coupling Constants

The choice of solvent can significantly influence NMR parameters. Changes in solvent polarity, hydrogen bonding capabilities, and aromaticity can induce shifts in the resonance frequencies of both protons and carbons. For pyridine derivatives, solvents can interact with the lone pair of electrons on the nitrogen atom, as well as with the substituents, leading to noticeable changes in the chemical shifts. A systematic study in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆, benzene-d₆) would reveal the extent of these solvent-solute interactions and could provide further insights into the electronic distribution within the molecule. For instance, hydrogen-bond donating solvents would be expected to interact strongly with the hydroxyl group and the ester carbonyl, leading to downfield shifts of the hydroxyl proton and adjacent aromatic protons.

Dynamic NMR Studies of Conformational Changes or Tautomeric Equilibria

Hydroxypyridines can exist in equilibrium with their pyridone tautomers. For 5-hydroxypyridine derivatives, the equilibrium generally favors the hydroxy form. However, this equilibrium can be influenced by factors such as substitution and solvent. semanticscholar.orgresearchgate.netnih.gov Dynamic NMR spectroscopy, involving the acquisition of spectra at different temperatures, can be employed to study this potential tautomeric equilibrium. If the rate of interconversion between tautomers is within the NMR timescale, changes in temperature would lead to broadening, coalescence, and eventual sharpening of the signals corresponding to the atoms involved in the exchange process. This would allow for the determination of the thermodynamic and kinetic parameters of the tautomerization.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Vibrational Assignments and Functional Group Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups.

Expected Vibrational Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
O-H (hydroxyl)Stretching3200 - 3600 (broad)StrongWeak
C-H (aromatic)Stretching3000 - 3100MediumStrong
C-H (aliphatic)Stretching2850 - 3000MediumStrong
C=O (ester)Stretching1700 - 1730StrongMedium
C=C, C=N (ring)Stretching1400 - 1650Medium-StrongMedium-Strong
C-O (ester)Stretching1100 - 1300StrongMedium
C-BrStretching500 - 600MediumStrong

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), would allow for the precise assignment of each observed band to specific molecular motions. mdpi.commdpi.com This includes not only the characteristic stretching vibrations but also the bending and out-of-plane deformation modes of the pyridine ring and its substituents. The presence of the heavy bromine atom is expected to give rise to a characteristic low-frequency C-Br stretching vibration.

Hydrogen Bonding Interactions from Spectroscopic Data

The presence of a hydroxyl group and a carbonyl group in this compound makes it capable of participating in both intramolecular and intermolecular hydrogen bonding. stanford.edunih.gov The position and shape of the O-H stretching band in the IR spectrum are particularly sensitive to hydrogen bonding. A broad band in the 3200-3600 cm⁻¹ region is indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions. In dilute solutions of non-polar solvents, a sharper band at higher wavenumbers might be observed, corresponding to a free or weakly interacting hydroxyl group. Intramolecular hydrogen bonding between the 5-hydroxyl group and the 3-carboxylate group is also a possibility, which would be reflected in the vibrational frequencies of both the O-H and C=O groups. A shift to lower wavenumber for the C=O stretching vibration compared to a non-hydrogen-bonded ester would provide evidence for such an interaction.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about its molecular framework can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for determining the elemental formula of a compound. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), makes HRMS particularly useful for identifying and confirming the structure of this compound. nih.gov

The theoretical exact masses for the molecular ions of this compound are calculated based on its chemical formula, C8H8BrNO3. These calculations are fundamental for comparing against experimental data to confirm the compound's identity.

Table 1: Theoretical Exact Masses of Molecular Ions for this compound

Ion Formula Isotope Theoretical Exact Mass (Da)
[C8H879BrNO3+H]+ 79Br 245.9760

Experimental HRMS analysis is expected to yield a spectrum with two prominent peaks separated by approximately 2 Da, corresponding to the two bromine isotopes. The measured m/z values should align closely with the calculated theoretical masses, typically within a few parts per million (ppm), to confidently confirm the elemental composition.

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting pattern of fragment ions provides a "fingerprint" that aids in structural elucidation. The fragmentation of this compound is predicted to occur through several key pathways, primarily involving the ester group and the pyridine ring.

Key predicted fragmentation steps include:

Loss of an ethoxy radical (-•OCH2CH3): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.

Loss of ethylene (B1197577) (C2H4): A McLafferty rearrangement can occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene. This results in a carboxylic acid radical cation.

Cleavage of the pyridine ring: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy. Common losses include HCN. massbank.eu

Loss of a bromine radical (-•Br): Cleavage of the carbon-bromine bond can also occur.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Predicted m/z (for 79Br) Fragmentation Pathway
[M - C2H5O]+ Acylium ion 201 Loss of ethoxy radical
[M - C2H4]+• Carboxylic acid radical cation 218 McLafferty rearrangement

The analysis of these fragmentation patterns, in conjunction with the exact mass data from HRMS, allows for the unambiguous confirmation of the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it well-suited for assessing the purity of synthesized this compound. In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and interactions with the column's stationary phase.

The separated components then enter the mass spectrometer, which provides mass spectra for each component. For a pure sample of this compound, the GC chromatogram would ideally show a single, sharp peak at a specific retention time. The mass spectrum corresponding to this peak should match the known spectrum of the compound, including the characteristic isotopic pattern of bromine. The presence of additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The primary chromophore in this molecule is the substituted hydroxypyridine ring, with contributions from the ethyl carboxylate group.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The aromatic pyridine ring is the main contributor to these transitions.

n → π Transitions:* These are lower-energy transitions that involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The presence of the hydroxyl (-OH), bromo (-Br), and ethyl carboxylate (-COOEt) substituents on the pyridine ring will influence the position and intensity of these absorption bands. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax). For instance, brominated dihydroxyindole carboxylate derivatives show a λmax around 330 nm. umaine.edu

The UV-Vis spectrum of this compound is expected to be sensitive to changes in pH due to the presence of the acidic hydroxyl group and the basic pyridine nitrogen atom. Varying the pH of the solution will alter the ionization state of the molecule, leading to observable shifts in the absorption spectrum. nih.govmdpi.com

At different pH values, the compound can exist in three main forms:

Cationic form (low pH): The pyridine nitrogen is protonated.

Neutral form (intermediate pH): The molecule exists as the neutral hydroxypyridine.

Anionic form (high pH): The hydroxyl group is deprotonated to form a phenoxide-like anion.

Each of these forms will have a distinct electronic structure and, consequently, a different UV-Vis absorption spectrum. By monitoring the changes in the absorption maxima as a function of pH, the pKa values for the protonation of the pyridine nitrogen and the deprotonation of the hydroxyl group can be determined. nih.gov For example, the deprotonation of the hydroxyl group at high pH is expected to cause a significant bathochromic shift (to longer wavelengths) due to the increased electron-donating ability of the resulting anion. researchgate.net Such studies are crucial for understanding the behavior of the compound in different chemical environments.

X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal insights into molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing. The absence of a crystallographic study for this compound means that the subsequent discussions remain hypothetical, based on the principles of the technique and analyses of related structures.

Determination of Solid-State Molecular Structure and Conformation

A single-crystal X-ray diffraction experiment would determine the exact solid-state structure of this compound. This would involve measuring the diffraction pattern of X-rays passing through a high-quality crystal of the compound. The resulting data would allow for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be resolved.

This analysis would provide precise measurements of all bond lengths and bond angles. For instance, the C-Br, C-O, C-N, C=O, and C-C bond distances could be determined with high precision, typically to within a few thousandths of an Ångström. Similarly, the bond angles throughout the pyridine ring, the ester group, and their substituents would be accurately defined.

Furthermore, the conformation of the molecule in the solid state would be unequivocally established. Key torsional angles, such as those defining the orientation of the ethyl ester group relative to the pyridine ring, would be quantified. This would reveal whether the ester group is planar with the aromatic ring or twisted out of the plane, a critical factor influencing the molecule's electronic properties and potential for intermolecular interactions.

Without experimental data, a hypothetical data table for key structural parameters would look as follows, pending experimental verification:

ParameterExpected Value Range
Bond Lengths (Å)
C-Br1.85 - 1.91
C-O (hydroxyl)1.32 - 1.38
C=O (ester)1.19 - 1.23
C-O (ester)1.33 - 1.37
N-C (pyridine)1.32 - 1.35
Bond Angles (°)
C-C-Br118 - 122
C-C-O (hydroxyl)117 - 123
O=C-O (ester)120 - 126
Torsional Angles (°)
C(ring)-C(ester)-O-C0 or 180 (planar)
Note: This table is illustrative and does not represent measured data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure would be instrumental in identifying and characterizing the network of intermolecular interactions that stabilize the crystal lattice. Given the functional groups present in this compound—a hydroxyl group (a hydrogen bond donor), a pyridine nitrogen and carbonyl oxygen atoms (hydrogen bond acceptors), and a bromine atom (a potential halogen bond donor)—a rich variety of non-covalent interactions would be anticipated.

Hydrogen Bonding: The hydroxyl group is expected to act as a primary hydrogen bond donor, likely forming strong O-H···N or O-H···O=C interactions with neighboring molecules. The analysis would precisely measure the donor-acceptor distances and the angle of the hydrogen bond, which are critical for determining its strength.

Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as the pyridine nitrogen or the carbonyl oxygen of an adjacent molecule. The crystallographic data would provide the C-Br···N or C-Br···O distance and angle, confirming the presence and geometry of this type of interaction.

A detailed crystallographic report would typically include a table summarizing these interactions:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation
O-H···Nn/an/an/an/an/a
C-Br···On/an/an/an/an/a
Note: This table is a template for data that would be obtained from an actual X-ray crystal structure analysis and is currently unpopulated.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. A crystallographic investigation is the only way to definitively identify and characterize different polymorphic forms.

Should this compound exhibit polymorphism, X-ray diffraction would be used to solve the structure of each unique crystalline phase. The analysis would focus on the differences in crystal packing—the arrangement of molecules within the unit cell. This could involve variations in the hydrogen or halogen bonding networks, leading to different supramolecular assemblies (e.g., chains, sheets, or three-dimensional networks). The unit cell parameters (a, b, c, α, β, γ) and the space group would be determined for each polymorph, providing a unique fingerprint for that crystalline form.

Without experimental evidence, it is impossible to know if this compound is polymorphic. A comparative study would require crystallizing the material under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals by X-ray diffraction.

Computational and Theoretical Chemistry Studies on Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate

Quantum Mechanical Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to model the electronic structure and properties of molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods that model the physical movements of atoms and molecules over time.

Prediction of Reactivity and Reaction Pathways

The prediction of how and where a molecule will react is a cornerstone of computational chemistry. For ethyl 6-bromo-5-hydroxypyridine-3-carboxylate, these predictive studies are crucial for understanding its chemical behavior and potential applications.

Transition State Analysis for Key Transformations

Transition state analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state. This analysis is fundamental to understanding the kinetics and mechanism of a chemical reaction. For this compound, theoretical calculations can be employed to model various potential transformations, such as nucleophilic aromatic substitution at the bromine-substituted carbon, or reactions involving the hydroxyl and carboxylate groups.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions and related indices are powerful tools derived from density functional theory (DFT) that help in predicting the local reactivity of a molecule. These indices identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

Fukui Functions (f(r)) : These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) : Indicates the propensity of a site to undergo a radical attack.

Electrophilicity Index (ω) : This global reactivity descriptor measures the ability of a molecule to accept electrons.

Nucleophilicity Index (N) : This index quantifies the nucleophilic character of a molecule.

For this compound, one would expect the pyridine (B92270) ring, with its electron-withdrawing nitrogen atom and bromine substituent, to have distinct regions of electrophilicity and nucleophilicity. The oxygen and nitrogen atoms of the hydroxyl, carboxylate, and pyridine moieties would likely be the primary sites for electrophilic attack, while the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing groups, would be susceptible to nucleophilic attack. A hypothetical distribution of these indices is presented in the table below.

Atomic SitePredicted Fukui Function (f-) for Electrophilic AttackPredicted Fukui Function (f+) for Nucleophilic Attack
N1 (Pyridine Nitrogen)HighLow
C2ModerateLow
C3 (with Carboxylate)LowHigh
C4ModerateModerate
C5 (with Hydroxyl)ModerateModerate
C6 (with Bromo)LowHigh
O (Hydroxyl)HighLow
O (Carbonyl of Ester)HighLow

QSAR (Quantitative Structure-Activity Relationship) Modeling: Theoretical Descriptors

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure.

Electronic and Steric Descriptors for Structure-Property Correlations

To build a robust QSAR model for this compound and its analogues, a variety of electronic and steric descriptors would be calculated. These descriptors are essential for correlating the chemical structure with a specific biological property.

Electronic Descriptors : These describe the electronic properties of the molecule and include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies : These are related to the molecule's ability to donate and accept electrons, respectively.

Partial atomic charges : These describe the distribution of charge within the molecule.

Steric Descriptors : These relate to the size and shape of the molecule and include:

Molecular weight : The total mass of the molecule.

Molecular volume and surface area : These describe the space occupied by the molecule.

Topological indices : These are numerical values derived from the molecular graph that encode information about the size, shape, and branching of the molecule.

A hypothetical set of calculated descriptors for this compound is provided below.

Descriptor TypeDescriptor NameHypothetical Value
ElectronicHOMO Energy-6.5 eV
ElectronicLUMO Energy-1.2 eV
ElectronicDipole Moment3.5 D
StericMolecular Weight262.08 g/mol
StericMolar Volume180.5 cm³/mol
StericConnolly Surface Area220. Ų

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict and understand how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial.

The MEP map is typically color-coded:

Red : Indicates regions of high electron density, which are prone to electrophilic attack and are associated with negative electrostatic potential. These are often found around electronegative atoms like oxygen and nitrogen.

Blue : Indicates regions of low electron density, which are susceptible to nucleophilic attack and correspond to positive electrostatic potential. These are often located around hydrogen atoms bonded to electronegative atoms.

Green : Represents regions of neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carboxylate groups, as well as the nitrogen atom of the pyridine ring. Positive potential (blue) would be expected around the hydroxyl hydrogen and the hydrogen atoms on the ethyl group. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for a molecule's biological activity.

Role of Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate As a Synthetic Intermediate

Precursor for Advanced Pyridine-Based Scaffolds

The primary role of the bromo-substituent at the C-6 position is to serve as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex aryl and heteroaryl systems. By leveraging the reactivity of the C-Br bond, chemists can introduce a wide array of substituents, transforming the simple starting material into more advanced and sterically complex pyridine-based scaffolds.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromo-pyridine with various organoboron compounds, such as aryl or heteroaryl boronic acids. This is a powerful method for synthesizing biaryl and heteroaryl-substituted pyridines.

Sonogashira Coupling: Terminal alkynes can be coupled with the bromo-pyridine core using this method, introducing alkynyl functionalities. These resulting scaffolds are valuable intermediates for further transformations or as components in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C-6 position. This is a crucial step in the synthesis of many biologically active compounds.

These cross-coupling reactions allow for the systematic modification of the pyridine (B92270) core, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Reaction TypeReactant PartnerBond FormedResulting Scaffold
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidC-C (sp²)6-Aryl/Heteroaryl-5-hydroxypyridine-3-carboxylate
Sonogashira CouplingTerminal AlkyneC-C (sp)6-Alkynyl-5-hydroxypyridine-3-carboxylate
Buchwald-Hartwig AminationAmine (R₂NH)C-N6-Amino-5-hydroxypyridine-3-carboxylate
Stille CouplingOrganostannaneC-C6-Alkyl/Aryl-5-hydroxypyridine-3-carboxylate
Heck CouplingAlkeneC-C (sp²)6-Alkenyl-5-hydroxypyridine-3-carboxylate

Building Block in the Synthesis of Heterocyclic Compounds

Beyond modifying the pyridine core via its bromo-substituent, ethyl 6-bromo-5-hydroxypyridine-3-carboxylate is an excellent building block for the construction of fused heterocyclic ring systems. The vicinal arrangement of the hydroxyl group at C-5 and the bromo group at C-6, along with the ester at C-3, provides multiple reaction sites for intramolecular or tandem intermolecular-intramolecular cyclization reactions.

For instance, analogues such as methyl 6-hydroxypyridine-3-carboxylates are used as precursors to synthesize furo[3,2-b]pyridine (B1253681) derivatives. google.comgoogleapis.com This transformation typically involves an initial reaction to introduce a suitable side chain, followed by a cyclization event that forms the furan (B31954) ring fused to the pyridine core. The hydroxyl group can act as a nucleophile in reactions to form ether linkages, leading to the creation of pyranopyridine or other oxygen-containing heterocycles. These fused bicyclic systems are of significant interest in medicinal chemistry as they present rigid scaffolds that can effectively orient substituents for interaction with biological targets.

Intermediate in Multi-Step Organic Synthesis

The orthogonal nature of the functional groups in this compound makes it an ideal intermediate in lengthy, multi-step synthetic campaigns. Chemists can selectively address one functional group while leaving the others intact for subsequent transformations.

A typical synthetic sequence might involve:

Modification at the C-6 position via a palladium-catalyzed cross-coupling reaction.

Protection or modification of the C-5 hydroxyl group (e.g., O-alkylation or O-acylation).

Transformation of the C-3 ethyl ester into an amide, carboxylic acid, or alcohol.

This controlled, stepwise approach is essential for the total synthesis of complex natural products and active pharmaceutical ingredients. Polysubstituted pyridine intermediates, closely related to the title compound, have been documented in the synthesis of novel therapeutic agents, including monoacylglycerol lipase (B570770) modulators and histone deacetylase (HDAC) inhibitors. google.comgoogleapis.comgoogle.com The ability to build complexity in a controlled manner is a hallmark of a valuable synthetic intermediate.

Applications in Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate collections of structurally diverse small molecules from a common starting material. This compound is an exemplary substrate for DOS due to its three distinct points of diversification. Each functional group can serve as a branching point to introduce a wide variety of structural motifs, rapidly expanding a library of compounds into new regions of chemical space.

A DOS strategy utilizing this intermediate could proceed along several parallel pathways:

Pathway A (C-6 Diversification): A library of boronic acids or alkynes is used in parallel Suzuki or Sonogashira reactions to generate a collection of compounds with diverse C-6 substituents.

Pathway B (C-5 Diversification): The hydroxyl group is reacted with a library of alkyl halides (Williamson ether synthesis) or acyl chlorides to produce a range of ethers and esters.

Pathway C (C-3 Diversification): The ethyl ester is saponified to the carboxylic acid, which is then coupled with a library of amines to create a diverse set of amides.

By combining these pathways, a large and highly diverse library of pyridine derivatives can be synthesized from a single, common intermediate, maximizing the efficiency of exploring structure-activity relationships.

Diversification PointReaction TypeReagent LibraryResulting Functional Group
C-6 Bromo Cross-CouplingBoronic acids, alkynes, aminesAryl, heteroaryl, alkynyl, amino groups
C-5 Hydroxyl Etherification/EsterificationAlkyl halides, acyl chloridesEthers, esters
C-3 Ethyl Carboxylate Amidation (post-hydrolysis)Primary/Secondary aminesAmides

Advanced Applications of Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate in Chemical Science

Applications in Materials Chemistry

The structural features of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate make it a promising candidate for the development of novel materials with tailored properties. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl, carboxylate, and pyridine (B92270) nitrogen), along with a reactive bromine atom, allows for its incorporation into a variety of material architectures.

Precursors for Polymer Synthesis

The bifunctional nature of this compound, possessing a hydroxyl and an ester group, allows it to act as a monomer in step-growth polymerization. It can potentially be used in the synthesis of polyesters and polyethers. For instance, the hydroxyl group can react with carboxylic acids or acyl chlorides, while the ethyl carboxylate group can undergo transesterification to form polyester (B1180765) chains. The pyridine ring and the bromo substituent would then be pendant groups along the polymer backbone, imparting specific functionalities such as metal coordination sites or points for further post-polymerization modification.

Polymerization TypeReactive Groups InvolvedPotential Polymer ClassResulting Polymer Features
Polycondensation-OH and -COOEtPolyestersPyridine and bromo functionalities on the backbone
Polyaddition-OH groupPolyurethanes (with isocyanates)Functionalized polyurethane chains

Components in Functional Materials (e.g., coordination polymers)

Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. The pyridine nitrogen, the hydroxyl oxygen, and the carbonyl oxygen of the ester group in this compound can all act as potential coordination sites for metal ions. This multidentate character makes it a suitable candidate for the construction of coordination polymers with diverse topologies and potential applications in areas such as gas storage, catalysis, and sensing. The presence of the bromo substituent can also influence the crystal packing through halogen bonding.

Catalysis and Ligand Design

The design of effective ligands is central to the development of transition metal and organocatalysts. The structure of this compound offers a scaffold for the synthesis of novel ligands.

Ligands for Transition Metal Catalysis

The pyridine nitrogen and the adjacent hydroxyl group can form a stable five-membered chelate ring upon coordination to a transition metal center. This "N,O" pincer-type ligand architecture is a common motif in catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the presence of the electron-withdrawing bromo and carboxylate groups.

Potential Metal ComplexCoordination SitesPotential Catalytic Applications
Palladium(II) ComplexPyridine-N, Hydroxyl-OSuzuki, Heck, and Sonogashira cross-coupling reactions
Ruthenium(II) ComplexPyridine-N, Hydroxyl-OTransfer hydrogenation, oxidation reactions
Copper(I/II) ComplexPyridine-N, Hydroxyl-OAtom transfer radical polymerization (ATRP), click chemistry

Organocatalytic Applications

While direct organocatalytic applications of this compound are not reported, its structure serves as a valuable starting point for the synthesis of chiral organocatalysts. The pyridine nitrogen provides a basic site, which is a key feature in many organocatalytic reactions. The hydroxyl and carboxylate groups can be modified to introduce chiral auxiliaries, leading to the development of catalysts for stereoselective transformations.

Agrochemical Chemistry (as an intermediate for active compounds, not direct use)

Many commercial pesticides and herbicides contain a pyridine core. Ethyl nicotinate (B505614) and its derivatives are important intermediates in the synthesis of a variety of agrochemicals. sriramchem.com The functional groups on this compound allow for diverse synthetic modifications to produce more complex and potent active ingredients. The bromo substituent can be replaced through various cross-coupling reactions to introduce different organic fragments, while the hydroxyl and ester groups can be converted into other functionalities to optimize the biological activity and physicochemical properties of the final product. For instance, similar structures like 3-bromo-5-hydroxypyridine (B18002) are known building blocks for creating new crop protection agents. chemicalbook.com

Functional GroupPotential ModificationPurpose in Agrochemical Synthesis
6-BromoSuzuki, Stille, or Buchwald-Hartwig couplingIntroduction of aryl, heteroaryl, or alkyl groups to create diverse active compounds.
5-HydroxyEtherification, EsterificationModification of solubility, lipophilicity, and binding affinity to the target site.
3-Ethyl carboxylateAmidation, Reduction, HydrolysisConversion to amides, alcohols, or carboxylic acids to modulate biological activity.

Synthesis of Novel Agrochemical Candidates

The pyridine ring is a core structural motif in a vast number of commercial agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.net The development of new crop protection agents often relies on the use of versatile intermediates that can be readily modified to generate libraries of candidate compounds. This compound serves as an exemplary scaffold in this context, leveraging a strategy known as the Intermediate Derivatization Method (IDM). nih.gov This approach utilizes a common core structure which is systematically modified to discover novel molecules with enhanced biological activity.

The structure of this compound is particularly well-suited for creating diverse derivatives. The hydroxyl group can be alkylated or acylated, the bromine atom can be replaced via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the ester can be hydrolyzed or converted to an amide. These modifications allow for the precise tuning of a molecule's physicochemical properties, such as solubility, stability, and target-binding affinity. For instance, a closely related intermediate, 3-bromo-5-hydroxypyridine, is recognized as an excellent building block for synthesizing new and more effective crop protection agents due to its reactive bromine and hydroxyl groups. nbinno.com

Research in this area focuses on creating derivatives that can overcome challenges such as pest resistance and stringent environmental regulations. By using this compound as a starting material, chemists can design molecules with targeted actions for more efficient pest and weed control. nbinno.com

Modification SitePotential ReactionResulting MoietyPotential Impact on Agrochemical Activity
C6-BromineSuzuki CouplingAryl or HeteroarylModulates target specificity and systemicity
C5-HydroxylEtherificationAlkoxy or AryloxyAlters lipophilicity and metabolic stability
C3-EsterAmidationN-substituted AmideIntroduces new hydrogen bonding interactions

Development of Pesticide/Herbicide Intermediates

Beyond the direct synthesis of final agrochemical products, this compound is a key intermediate for producing more complex, second-generation building blocks. The pyridine scaffold is a bioisostere for benzene (B151609), meaning it can mimic a benzene ring in biological systems, a common tactic in pesticide design. nih.gov The strategic placement of the bromo and hydroxyl groups provides chemists with orthogonal chemical handles to build out different parts of a target pesticide molecule in a stepwise fashion.

For example, the bromine atom at the 6-position can be functionalized in an early step to introduce a key pharmacophore, while the hydroxyl group at the 5-position is protected and then later deprotected to allow for the addition of a different molecular fragment. This controlled, sequential synthesis is crucial for the efficient and cost-effective manufacturing of complex active ingredients. The use of such versatile intermediates contributes directly to the formulation of highly potent pesticides and herbicides. nbinno.com

Intermediate StructureSubsequent FunctionalizationTarget Pesticide Class
Ethyl 6-aryl-5-hydroxypyridine-3-carboxylateO-alkylation of hydroxyl groupFungicides, Herbicides
Ethyl 6-bromo-5-alkoxypyridine-3-carboxylateConversion of ester to amideInsecticides, Fungicides

Development of Novel Chemical Probes (mechanistic tools, not therapeutic)

Chemical probes are small molecules designed to interrogate biological systems by selectively interacting with a specific protein or pathway. nih.gov The structural features of this compound make it a promising starting point for the rational design of such tools, particularly fluorescent and affinity probes.

Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing biological processes in real time. The design of many fluorophores is based on a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. This arrangement often leads to desirable photophysical properties like high quantum yield and large Stokes shifts.

The this compound scaffold contains the necessary components for such a design. The hydroxyl group at the C5 position acts as an electron donor, while the ethyl carboxylate at the C3 position serves as an electron acceptor. The pyridine ring itself provides the conjugated system. This intrinsic electronic arrangement makes the core structure potentially fluorescent. Furthermore, the bromine atom at the C6 position can be used as a versatile handle to attach other molecules or modulate the probe's properties without significantly altering the core fluorophore. For instance, it could be used to link the probe to a specific cellular targeting moiety or to fine-tune its emission wavelength through cross-coupling reactions that extend the π-conjugation.

Scaffold FeatureRole in Fluorescent Probe DesignPotential Modification
5-Hydroxyl GroupElectron-donating group ("push")Conversion to ether to modulate donor strength
3-Carboxylate GroupElectron-withdrawing group ("pull")Conversion to amide to alter acceptor strength
Pyridine Ringπ-conjugated systemNot typically modified
6-Bromo GroupChemical handle for derivatizationSuzuki or Sonogashira coupling to attach other groups

Affinity Probes for Target Identification

Affinity probes are used to identify the protein targets of a bioactive small molecule. A typical affinity probe consists of three parts: a ligand that binds to the target protein, a reactive group for covalent cross-linking, and a reporter tag (e.g., biotin (B1667282) or an alkyne) for detection and purification.

The this compound structure is an excellent starting point for creating affinity-based probes. The core heterocycle can serve as the ligand, or be elaborated into one. The bromine atom is particularly useful as it provides a site for introducing a linker attached to a reporter tag or a photo-activatable cross-linking group (e.g., a benzophenone (B1666685) or diazirine). For example, the synthesis of a probe targeting the protein pirin was successfully achieved starting from a 6-bromoquinoline, demonstrating the utility of a halogen on a heterocycle for this purpose. researchgate.net This allows for the conversion of a molecule from a simple binder into a tool that can covalently label its target protein, enabling its identification from a complex cellular lysate.

Probe ComponentDerivation from ScaffoldExample Functionalization
Binding Ligand The core pyridine scaffold or a derivativeModification at the C3-ester position
Linker & Reporter Tag Attachment via the C6-bromo positionSonogashira coupling with an alkyne-PEG-biotin linker
Reactive Group Attachment via the C6-bromo positionSuzuki coupling with a boronic acid-functionalized diazirine

In-Depth Mechanistic Analysis of this compound Interactions Unavailable in Publicly Accessible Research

A comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available research on the specific mechanistic interactions of the chemical compound this compound. Despite a thorough search for data pertaining to its enzyme-ligand and receptor-ligand binding properties, no specific studies detailing these interactions could be identified.

Consequently, it is not possible to provide an article that adheres to the requested detailed outline, as the foundational scientific evidence required to populate the specified sections and subsections does not appear to exist in the public domain. Generating content for the requested topics—such as the identification of binding pockets, kinetic and thermodynamic parameters, structural elucidation of ligand-target complexes, binding affinity and specificity studies, or allosteric modulation mechanisms—would necessitate fabricating data, which is contrary to the principles of scientific accuracy and ethical information dissemination.

While research exists for other brominated heterocyclic compounds and their interactions with biological targets, this information is not transferable to this compound. The specific arrangement of atoms and functional groups within a molecule dictates its unique physicochemical properties and, therefore, its interactions with enzymes and receptors.

Therefore, until research focusing on the mechanistic investigations of interactions involving this compound is conducted and published, a detailed and scientifically accurate article on this specific subject cannot be produced.

Mechanistic Investigations of Interactions Involving Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate

Studies on Cellular Pathways (Mechanistic, in vitro at molecular level)

Investigations into the precise cellular pathways modulated by ethyl 6-bromo-5-hydroxypyridine-3-carboxylate are still in nascent stages. However, research on similar hydroxypyridine scaffolds points towards interactions with metalloenzymes as a key area of interest.

Research on hydroxypyridinone carboxylic acid derivatives has identified the endonuclease domain of the influenza virus polymerase, PA, as a key molecular target. acs.orgnih.gov This enzyme is crucial for viral replication, specifically for its "cap-snatching" activity, which involves cleaving host pre-mRNAs to generate primers for viral mRNA synthesis. The active site of the PA endonuclease contains a dinuclear metal center, typically manganese ions (Mn²⁺), which is essential for its catalytic function. acs.orgnih.gov

Compounds with a hydroxypyridine core are investigated for their ability to chelate these metal ions, thereby inhibiting the enzyme's function. The shared 5-hydroxy-pyridine-3-carboxylate scaffold suggests that this compound could potentially target similar metalloenzymes present in various pathogens or human cellular pathways. The degradation pathway of 3-hydroxypyridine (B118123) in certain bacteria, for instance, involves enzymes that catalyze hydroxylation, indicating that this class of compounds can interact with specific enzymatic pathways. researchgate.netnih.gov

The primary mechanism of action for analogous hydroxypyridinone inhibitors at the molecular level is the inhibition of metalloenzymes through metal chelation. acs.orgnih.gov X-ray crystallography studies of these inhibitors bound to the influenza PA endonuclease active site reveal a distinct binding mode. The inhibitor molecule positions itself to coordinate with the two catalytic Mn²⁺ ions. acs.orgnih.gov

Specifically, a triad (B1167595) of oxygen atoms from the hydroxypyridinone scaffold—comprising the hydroxyl group, the ketone (or ring nitrogen in the pyridinone tautomer), and the carboxylate group—forms a stable complex with the metal ions. nih.gov This coordination effectively sequesters the metal ions, rendering the enzyme inactive. The hydroxyl donor bridges the two metal ions, while the carboxylate and the carbonyl oxygen each coordinate to one of the manganese ions. acs.orgnih.gov Given its structure, this compound possesses a similar potential for metal chelation via its hydroxyl and ester carbonyl groups, suggesting a plausible inhibitory mechanism against relevant metalloenzymes.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insight

The systematic modification of the hydroxypyridine scaffold has yielded crucial insights into the structure-activity relationships (SAR) that govern target interaction and inhibitory potency.

The rational design of analogs has been a key strategy for elucidating the mechanism of action and improving the properties of hydroxypyridine-based inhibitors. In studies targeting the influenza PA endonuclease, analogs were synthesized by replacing the carboxylic acid moiety with various bioisosteres. acs.orgnih.gov This approach aimed to modulate the physicochemical properties of the compounds, such as their polarity and cell permeability, without losing the essential metal-binding capability. acs.org

Furthermore, substituents are strategically introduced onto the pyridine (B92270) ring. For example, a bromine atom has been incorporated into the scaffold to serve two main purposes: as a heavy atom to facilitate X-ray crystallography for determining the binding mode, and as a synthetic handle for further chemical elaboration and optimization of the lead compound. acs.org This highlights a rational approach where analogs are designed not only to enhance activity but also to serve as tools for deeper mechanistic investigation.

The core pharmacophore essential for the activity of hydroxypyridinone inhibitors against metalloenzymes like influenza PA endonuclease has been well-defined. acs.orgnih.gov The key features include:

A Metal-Binding Pharmacophore (MBP): This consists of a specific arrangement of donor atoms that can effectively chelate the metal ions in the enzyme's active site. For the hydroxypyridinone scaffold, this is a triad of oxygen donors. acs.orgnih.gov

The Hydroxypyridine Ring: This serves as the central scaffold, positioning the key functional groups in the correct spatial orientation for optimal interaction with the target.

Substituents on the Ring: Halogen atoms, such as bromine, can influence the electronic properties of the ring and provide additional interaction points or serve as synthetic handles. acs.orgmdpi.com The presence of halogens can enhance binding affinity and selectivity. mdpi.com Structure-activity relationship analyses on various pyridine derivatives have shown that the presence and position of halogen and hydroxyl groups significantly affect their biological activity. nih.gov

The ethyl ester group in this compound is a critical component of its potential pharmacophore, with the carbonyl oxygen capable of participating in metal coordination, similar to the carboxylic acid it is derived from.

Environmental Chemistry and Degradation Studies of Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate

Photodegradation Pathways

Photodegradation is a significant abiotic process that can contribute to the transformation of organic compounds in the environment, driven by the absorption of light energy, particularly in the UV spectrum. For a molecule like ethyl 6-bromo-5-hydroxypyridine-3-carboxylate, several photodegradation pathways can be postulated.

The pyridine (B92270) ring itself is susceptible to photochemical degradation. researchgate.net The presence of substituents such as the bromo, hydroxyl, and ethyl carboxylate groups can influence the rate and mechanism of these reactions. The hydroxyl group may facilitate the generation of reactive species, while the carbon-bromine bond can be susceptible to photolytic cleavage.

Potential photodegradation reactions include:

Homolytic Cleavage: The C-Br bond may undergo homolytic cleavage upon absorption of UV radiation, generating a pyridinyl radical and a bromine radical. This is a common pathway for brominated aromatic compounds. The resulting pyridinyl radical would be highly reactive and could subsequently react with oxygen or abstract hydrogen from other molecules.

Photo-hydroxylation: In aqueous environments, the reaction with photochemically generated hydroxyl radicals (•OH) is a primary degradation pathway. These highly reactive species can attack the aromatic ring, leading to the substitution of the bromine atom with a hydroxyl group or addition to the ring, ultimately leading to ring cleavage.

Photosensitization: Natural organic matter in water can act as a photosensitizer, absorbing light and transferring the energy to the pyridine compound, leading to its excited state and subsequent degradation.

Table 1: Plausible Photodegradation Reactions of this compound

Reaction TypeDescriptionPotential Products
Photolytic DebrominationCleavage of the carbon-bromine bond induced by UV light.Ethyl 5-hydroxypyridine-3-carboxylate radical, Bromine radical
Reaction with Hydroxyl RadicalsAttack by •OH radicals leading to hydroxylation or ring opening.Ethyl 6-bromo-x,5-dihydroxypyridine-3-carboxylate, Ring-opened aliphatic acids
Photo-hydrolysis of EsterLight-induced cleavage of the ester bond.6-Bromo-5-hydroxypyridine-3-carboxylic acid, Ethanol

Biotransformation in Environmental Systems

Microbial degradation is a crucial process determining the environmental fate of many organic compounds. Numerous bacteria and fungi have been shown to degrade pyridine and its derivatives. tandfonline.comnih.gov The biotransformation of this compound would likely involve a series of enzymatic reactions leading to the breakdown of the molecule.

The initial steps in the biodegradation of pyridine derivatives often involve hydroxylation, catalyzed by monooxygenase or dioxygenase enzymes. rsc.orgnih.gov Given that the target molecule already possesses a hydroxyl group, microbial attack might occur at other positions on the ring. For instance, bacteria have been shown to hydroxylate 3-hydroxypyridine (B118123) to 2,5-dihydroxypyridine (B106003) and 4-hydroxypyridine (B47283) to 3,4-dihydroxypyridine. biorxiv.orgnih.gov

Key biotransformation processes could include:

Hydroxylation: Introduction of additional hydroxyl groups onto the pyridine ring, which can destabilize the aromatic system and facilitate ring cleavage.

Dehalogenation: Enzymatic removal of the bromine atom. This can occur under both aerobic and anaerobic conditions and is a critical step in the detoxification of halogenated compounds.

Ester Hydrolysis: Cleavage of the ethyl ester bond by esterase enzymes to yield 6-bromo-5-hydroxypyridine-3-carboxylic acid and ethanol. The resulting carboxylic acid is generally more water-soluble and may be more readily biodegraded.

Ring Cleavage: Following hydroxylation, dioxygenase enzymes can catalyze the cleavage of the pyridine ring, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the Krebs cycle. asm.org

The presence of multiple functional groups may influence the rate and pathway of biodegradation. The bromine atom, for instance, can sometimes render a molecule more resistant to microbial attack.

Chemical Degradation in Aquatic and Terrestrial Environments

In addition to photodegradation and biotransformation, abiotic chemical reactions can play a role in the degradation of this compound in soil and water.

Hydrolysis: The most significant chemical degradation process for this molecule is likely the hydrolysis of the ethyl carboxylate ester group. epa.gov Ester hydrolysis can be catalyzed by acids, bases, or occur neutrally, with the rate being highly dependent on the pH of the surrounding environment.

Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the ester will undergo rapid hydrolysis to form the corresponding carboxylate salt (6-bromo-5-hydroxypyridine-3-carboxylate) and ethanol. This is typically the dominant hydrolysis pathway in the environment.

Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the ester can also be hydrolyzed to the carboxylic acid and ethanol.

Neutral Hydrolysis: At neutral pH, hydrolysis still occurs but generally at a much slower rate compared to acid- or base-catalyzed conditions. nih.gov

The presence of the electron-withdrawing pyridine ring and the bromo-substituent may influence the rate of hydrolysis. Once hydrolyzed, the resulting carboxylic acid is more polar and less likely to sorb to soil and sediment.

Other Reactions: While hydrolysis is expected to be the primary chemical degradation pathway, other reactions, such as nucleophilic substitution of the bromine atom, could potentially occur, though likely at slower rates under typical environmental conditions.

Metabolite Identification and Persistence

The degradation of this compound will lead to the formation of various transformation products or metabolites. The persistence of the parent compound and its metabolites will depend on their chemical structure and the environmental conditions.

Based on the degradation pathways discussed, a number of potential metabolites can be predicted. The initial metabolites are likely to result from hydrolysis of the ester, dehalogenation, and further hydroxylation of the ring. Subsequent ring cleavage would lead to smaller, more biodegradable aliphatic molecules.

Metabolites such as dihydroxypyridines may be further degraded, while the formation of ring-cleavage products like succinic acid would represent a significant step towards complete mineralization. asm.org The ultimate fate of the nitrogen atom in the pyridine ring would be its conversion to ammonia (B1221849) or nitrate (B79036) through microbial action.

Table 2: Potential Metabolites of this compound and Their Precursor Pathways

Potential MetabolitePlausible Precursor Pathway(s)Potential for Further Degradation
6-Bromo-5-hydroxypyridine-3-carboxylic acidEster Hydrolysis (Chemical or Biological)High
Ethyl 5,6-dihydroxypyridine-3-carboxylateBiotransformation (Hydroxylation)High
Ethyl 5-hydroxypyridine-3-carboxylatePhotodegradation (Debromination), Biotransformation (Dehalogenation)High
2,5-Dihydroxypyridine or 3,4-Dihydroxypyridine derivativesBiotransformation (Hydroxylation)High (precursors to ring cleavage)
Succinic acidBiotransformation (Ring Cleavage)Very High (readily enters central metabolism)

Future Research Directions and Emerging Opportunities for Ethyl 6 Bromo 5 Hydroxypyridine 3 Carboxylate Research

Integration with Artificial Intelligence and Machine Learning in Synthesis and Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. nih.govresearchgate.net For ethyl 6-bromo-5-hydroxypyridine-3-carboxylate, these technologies can be instrumental in several ways:

Predictive Synthesis: AI algorithms can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields for this specific molecule and its derivatives. gcande.orgacs.org This can significantly reduce the time and resources spent on empirical optimization.

Novel Analogue Design: Machine learning models can be trained to design novel analogues of this compound with desired physicochemical and biological properties. By learning from structure-activity relationships of existing pyridine-containing compounds, AI can propose new molecules with enhanced efficacy or selectivity for specific biological targets. nih.gov

Property Prediction: AI can predict various properties of the molecule, such as its solubility, toxicity, and metabolic stability, which are crucial for its potential applications in medicinal chemistry and materials science.

Interactive Table: Potential AI/ML Applications

Application Area Specific Task Potential Impact
Synthesis Planning Retrosynthetic analysis and reaction condition optimization. Accelerated discovery and reduced experimental costs.
Drug Discovery Design of novel derivatives with improved biological activity. Faster identification of lead compounds.

| Materials Science | Prediction of material properties for novel polymers or coatings. | Guided design of functional materials. |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the pyridine (B92270) ring, along with its substituents (bromo, hydroxyl, and ethyl carboxylate), offers a rich landscape for exploring novel chemical transformations. Future research could focus on:

Site-Selective Functionalization: Developing new catalytic methods for the selective functionalization of the C-H bonds on the pyridine ring, which is a significant challenge in pyridine chemistry. researchgate.netresearchgate.net This would enable the synthesis of a diverse library of derivatives.

Novel Coupling Reactions: Investigating new cross-coupling reactions to replace the bromo substituent with various functional groups, potentially leading to the discovery of new classes of compounds with unique properties. The "2-pyridyl problem" highlights the challenges in coupling at positions adjacent to the nitrogen, making research into novel catalytic systems for such transformations highly valuable. nih.gov

Cascade Reactions: Designing cascade reactions that involve multiple bond-forming events in a single step, starting from this compound. This approach is highly efficient and can lead to the rapid construction of complex molecular architectures. nih.gov

Expansion into Interdisciplinary Research Areas (e.g., chemoproteomics, systems chemistry)

The integration of chemistry with other scientific disciplines can unlock new avenues for research. For this compound, this could involve:

Chemoproteomics: Utilizing derivatives of this compound as chemical probes to study protein function in a cellular context. drugdiscoverychemistry.com By attaching a reactive group or a reporter tag, these probes can be used to identify the protein targets of bioactive molecules, providing insights into their mechanism of action. nih.govresearchgate.net

Systems Chemistry: Incorporating this molecule into complex chemical systems to study emergent properties and functions. This could involve its use as a building block for self-assembling materials or as a component in synthetic reaction networks.

Challenges and Perspectives in Pyridine-Based Chemistry

The inherent electronic properties of the pyridine ring present both challenges and opportunities for chemists. The electron-deficient nature of the ring makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609), but more susceptible to nucleophilic attack. nih.gov

Key challenges in pyridine chemistry include:

Regioselective Functionalization: Controlling the position of new substituents on the pyridine ring is often difficult, particularly for C-H functionalization at the meta-position. unimi.it

Catalyst Inhibition: The basic nitrogen atom in the pyridine ring can coordinate to and deactivate metal catalysts used in cross-coupling reactions. nih.gov

Synthesis of Polysubstituted Pyridines: The development of general and efficient methods for the synthesis of highly substituted pyridines remains an active area of research. nih.govnih.gov

Overcoming these challenges will require the development of novel synthetic methodologies and a deeper understanding of the reactivity of pyridine derivatives. The unique electronic properties of the pyridine nucleus will continue to make it a privileged scaffold in the design of functional molecules with a wide range of applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 6-bromo-5-hydroxypyridine-3-carboxylate, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves bromination of pyridine precursors followed by esterification. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux. Subsequent esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound. Key intermediates (e.g., 5-hydroxypyridine-3-carboxylic acid derivatives) should be characterized via 1H^1H/13C^{13}C NMR and LC-MS to confirm regioselectivity and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate high-purity product .

Q. How can the crystal structure and hydrogen-bonding networks of this compound be analyzed?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving molecular geometry and intermolecular interactions . The hydroxyl group at position 5 and ester carbonyl oxygen are likely to form hydrogen bonds (O–H···O/N), which stabilize crystal packing. Graph set analysis (as in Etter’s formalism) can classify hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : 1H^1H NMR (DMSO-d6) reveals aromatic protons (δ 7.5–8.5 ppm), hydroxyl proton (δ ~10–12 ppm, broad), and ester methyl/methylene groups (δ 1.3–4.4 ppm).
  • FT-IR : Peaks at ~3300 cm1^{-1} (O–H stretch), ~1700 cm1^{-1} (ester C=O), and ~600–800 cm1^{-1} (C–Br vibration).
  • LC-MS : ESI-MS in positive ion mode confirms molecular weight ([M+H]+^+ expected at ~260–265 Da) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving the 6-bromo substituent?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for palladium-catalyzed coupling reactions. Focus on the C–Br bond dissociation energy and electron density maps to assess leaving-group aptitude. Reaction path sampling (e.g., via the ICReDD approach) optimizes catalytic systems (e.g., Pd(PPh3_3)4_4/base combinations) .

Q. What experimental design strategies minimize byproducts during bromination/esterification steps?

  • Methodology : Use a Box-Behnken or central composite design (DoE) to optimize reaction variables:

  • Factors : Temperature (60–100°C), stoichiometry (NBS:precursor ratio), and reaction time.
  • Responses : Yield, purity (HPLC), and regioselectivity.
    • Statistical analysis (ANOVA) identifies dominant factors and interaction effects, reducing trial-and-error experimentation .

Q. How do solvent polarity and hydrogen-bonding interactions affect the compound’s solubility and stability?

  • Methodology : Solubility parameters (Hansen solubility parameters) can be experimentally determined via gravimetric analysis in solvents like DMSO, ethanol, and acetonitrile. Stability studies (accelerated degradation under heat/light) coupled with HPLC-MS monitor decomposition pathways (e.g., ester hydrolysis to carboxylic acid). Hydrogen-bonding propensity in different solvents correlates with Kamlet-Taft parameters .

Q. What role does the hydroxyl group play in metal coordination or supramolecular assembly?

  • Methodology : Titration experiments with metal salts (e.g., Cu2+^{2+}, Zn2+^{2+}) monitored via UV-Vis or 1H^1H NMR spectroscopy reveal chelation behavior. Crystal engineering studies (SCXRD) show if the hydroxyl group participates in metal-organic frameworks (MOFs) or co-crystals with complementary hydrogen-bond acceptors (e.g., pyridine-N-oxide derivatives) .

Data Contradictions and Resolution

  • Synthetic Yields : Discrepancies in reported yields (e.g., 68% in direct bromination vs. 85% with optimized catalysts) may arise from solvent purity or catalytic system choice. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
  • Crystallographic Data : Variations in unit cell parameters across studies may reflect polymorphism. Hirshfeld surface analysis differentiates packing motifs influenced by crystallization solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.